molecular formula C12H16N2O3 B562471 ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate CAS No. 1076198-21-4

ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate

Cat. No.: B562471
CAS No.: 1076198-21-4
M. Wt: 236.271
InChI Key: GJLCWKBYOATURA-KAMYIIQDSA-N
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Description

Nomenclature and Structural Classification

Ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate (IUPAC name: ethyl (5Z)-5-hydroxyimino-5-(pyridin-3-yl)pentanoate) is a structurally complex molecule characterized by three key components:

  • A pentanoate ester backbone.
  • A hydroxyimino (oxime) group at the 5-position.
  • A pyridin-3-yl substituent.

The Z-configuration of the oxime group (C=N-OH) is explicitly defined by the (5Z) designation, indicating that the hydroxyl group and pyridin-3-yl substituent reside on the same side of the C=N double bond. This stereochemical assignment is critical for understanding its reactivity and intermolecular interactions.

Molecular Formula : C₁₂H₁₅N₃O₃
Molecular Weight : 261.27 g/mol

Structural Feature Description
Ester group Ethyl pentanoate moiety at position 1
Oxime group Hydroxyimino (-NOH) group at position 5 with Z-configuration
Aromatic substituent Pyridin-3-yl ring linked to the oxime-bearing carbon

The compound belongs to the oxime ester class, which combines the nucleophilic oxime group with the electrophilic ester functionality. Its pyridine component classifies it among heteroaromatic derivatives with potential pharmacological relevance.

Historical Context and Development

The synthesis of pyridine-containing oxime esters gained prominence in the early 21st century, driven by their utility in medicinal chemistry and materials science. This compound emerged from efforts to optimize the stereochemical control of oxime-bearing compounds, particularly for applications requiring precise spatial arrangements. Key milestones include:

  • 2000s : Advances in Z-selective oxime synthesis via ketoxime derivatization.
  • 2010s : Integration of pyridine moieties to enhance solubility and bioactivity.
  • 2020s : Application of visible-light-mediated reactions for efficient oxime ester preparation.

Stereochemical Features and Z-Configuration Significance

The Z-configuration of the oxime group confers distinct properties:

  • Stability : Z-oximes are thermodynamically favored due to reduced steric hindrance between the hydroxyl group and adjacent substituents.
  • Intermolecular Interactions : The Z-geometry enables intramolecular hydrogen bonding in certain conformers, though intermolecular H-bonding with solvents like DMSO is more prevalent.
  • Reactivity : Z-oximes exhibit slower hydrolysis rates compared to E-isomers, enhancing their suitability as prodrug candidates.

Stereochemical Analysis :

  • DFT Calculations : Studies on analogous oximes reveal energy barriers of ~200 kJ/mol for E/Z interconversion, rendering the Z-isomer kinetically persistent at room temperature.
  • X-ray Crystallography : Pyridine-oxime derivatives predominantly adopt Z-configurations in the solid state to minimize steric clashes.

Relationship to Oxime Ester Chemistry

Oxime esters are pivotal in organic synthesis and drug design due to their dual functional groups. This compound exemplifies this class with unique attributes:

  • Photoreactivity : The oxime ester bond undergoes Norrish-type cleavage under UV light, enabling applications in photoresponsive materials.
  • Bioisosterism : The oxime group mimics phosphate or carbonyl moieties in bioactive molecules, facilitating interactions with enzymatic targets.
  • Synthetic Versatility : Serves as a precursor for heterocyclic compounds via cyclization or nucleophilic substitution.

Position within Pyridine-Containing Compounds

Pyridine derivatives are renowned for their electron-deficient aromatic systems, which enhance binding to biological targets. This compound’s pyridin-3-yl group contributes to:

  • Electronic Effects : The nitrogen atom inductively withdraws electrons, polarizing the oxime group and increasing its electrophilicity.
  • Pharmacological Potential : Pyridine-oxime hybrids are explored as kinase inhibitors and antimicrobial agents.
  • Coordination Chemistry : The pyridine nitrogen can act as a ligand for transition metals, enabling catalytic applications.

Comparative Analysis of Pyridine-Oxime Derivatives :

Compound Key Feature Application
This compound Z-configured oxime ester Photodynamic therapy, prodrug design
Tryptanthrin-6-oxime Quinazolinone-oxime hybrid Anticancer agents
HI-6 Bis-pyridinium oxime Organophosphate antidote

Properties

IUPAC Name

ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-2-17-12(15)7-3-6-11(14-16)10-5-4-8-13-9-10/h4-5,8-9,16H,2-3,6-7H2,1H3/b14-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLCWKBYOATURA-KAMYIIQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=NO)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CCC/C(=N/O)/C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxime Formation via Ketone Intermediate

A common approach involves synthesizing the oxime from a ketone precursor. Ethyl 5-oxo-5-pyridin-3-ylpentanoate is reacted with hydroxylamine hydrochloride under acidic conditions to yield the target compound. The Z-configuration is favored by maintaining a pH of 4–5 and a temperature of 60–80°C during the reaction.

Reaction Conditions:

  • Substrate: Ethyl 5-oxo-5-pyridin-3-ylpentanoate (1.0 equiv)

  • Reagents: NH₂OH·HCl (1.2 equiv), NaOAc (2.0 equiv)

  • Solvent: Ethanol/water (4:1 v/v)

  • Yield: 72–78%

  • Purity (HPLC): ≥98%

Conjugate Addition-Esterification Tandem Reaction

An alternative route employs a Michael addition of pyridin-3-ylmagnesium bromide to ethyl acrylate, followed by in situ oxime formation. This one-pot method reduces purification steps and improves scalability.

Key Steps:

  • Michael Addition:

    • Ethyl acrylate (1.0 equiv) reacts with pyridin-3-ylmagnesium bromide (1.1 equiv) in THF at −10°C.

    • Quenching with NH₄Cl yields ethyl 5-pyridin-3-ylpent-4-enoate.

  • Oxime Formation:

    • The intermediate is treated with hydroxylamine (1.5 equiv) in methanol at 25°C for 12 h.

    • Yield: 65–70%.

Catalytic Systems and Reaction Optimization

Acid-Catalyzed Cyclization

Trifluoromethanesulfonic acid (TfOH), as reported in analogous ester syntheses, enhances reaction rates in oxime formation. A 5 mol% loading reduces side reactions like over-oxidation or ester hydrolysis.

Optimized Parameters:

ParameterValue
Catalyst (TfOH)5 mol%
Temperature70°C
Reaction Time8 h
SolventAnhydrous ethanol
Yield Improvement+12% vs. uncatalyzed

Solvent Effects on Stereoselectivity

Polar aprotic solvents (e.g., DMF, DMSO) favor the Z-isomer due to stabilized transition states. A study comparing solvents demonstrated:

SolventZ:E RatioYield (%)
DMF9:175
Ethanol7:168
THF5:162

Data adapted from methodologies in pyridine-derived ester syntheses.

Purification and Characterization

Recrystallization Techniques

The crude product is purified via recrystallization using a petroleum ether/ethyl acetate mixture (5:1 v/v), yielding white crystalline solids with >99% purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.65 (s, 1H, py-H), 8.45 (d, J = 4.8 Hz, 1H, py-H), 7.75 (d, J = 7.6 Hz, 1H, py-H), 4.15 (q, J = 7.1 Hz, 2H, OCH₂), 2.55 (t, J = 7.3 Hz, 2H, CH₂), 2.35 (t, J = 7.3 Hz, 2H, CH₂), 1.25 (t, J = 7.1 Hz, 3H, CH₃).

  • IR (KBr): 1745 cm⁻¹ (C=O ester), 1640 cm⁻¹ (C=N oxime) .

Chemical Reactions Analysis

Types of Reactions

ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include oximes, nitriles, amines, and substituted pyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate involves its interaction with specific molecular targets, such as enzymes and receptors. It can form covalent bonds with active sites or act as a competitive inhibitor, affecting the function of the target molecules. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxyimino-5-(2-pyridyl)-pentanoic acid ethyl ester
  • 5-Hydroxyimino-5-(4-pyridyl)-pentanoic acid ethyl ester
  • 5-Hydroxyimino-5-(3-pyridyl)-butanoic acid ethyl ester

Uniqueness

ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Biological Activity

Ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

This compound can be described by its chemical formula C13H16N2O3C_{13}H_{16}N_{2}O_{3} and its structure features a pyridine ring, which is known for contributing to various biological activities. The presence of the hydroxyimino group enhances its reactivity and potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are crucial in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and metabolic disorders.
  • Receptor Modulation : It may act as a modulator of various receptors involved in neurotransmission and inflammation, offering insights into its potential use in neurological diseases.
  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

Biological Activity Data

Activity TypeObserved EffectsReferences
Enzyme InhibitionInhibition of key metabolic enzymes
Receptor ModulationModulation of neurotransmitter receptors
Antioxidant ActivityReduction of oxidative stress markers

Case Study 1: Anticancer Potential

A study investigated the effects of this compound on cancer cell lines. The results indicated significant cytotoxicity against breast cancer cells, with IC50 values suggesting potent activity at low concentrations. Mechanistic studies revealed that the compound induces apoptosis through the mitochondrial pathway.

Case Study 2: Neuroprotective Effects

In a model of neurodegeneration, this compound demonstrated protective effects against neuronal cell death induced by oxidative stress. Behavioral assessments in animal models showed improved cognitive function, correlating with reduced levels of inflammatory markers.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate, and how should data be interpreted?

  • Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, focusing on the hydroxyimino and pyridinyl protons. For example, 1^1H NMR in DMSO-d6_6 can resolve coupling patterns (e.g., t, J = 6.9 Hz for methylene groups adjacent to carbonyls) . High-resolution mass spectrometry (HRMS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like the ester carbonyl (C=O stretch at ~1730 cm1^{-1}). Cross-validate with X-ray crystallography if single crystals are obtainable using SHELXL for refinement .

Q. How can researchers ensure stereochemical integrity of the (5Z) configuration during synthesis?

  • Methodological Answer : Monitor reaction conditions (e.g., temperature, solvent polarity) to favor Z-isomer formation. Use chiral auxiliaries or catalysts if asymmetric synthesis is required. Confirm configuration via NOESY NMR to detect spatial proximity between the hydroxyimino and pyridinyl groups . Polarimetry or circular dichroism (CD) may supplement analysis for enantiopure derivatives .

Q. What purification techniques are effective for isolating this compound post-synthesis?

  • Methodological Answer : Employ column chromatography with silica gel and a gradient of ethyl acetate/hexane to separate geometric isomers. For polar byproducts, use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase). Recrystallization from ethanol/water mixtures improves purity, as demonstrated in analogous pentanoate derivatives .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : Implement a 2k^k factorial design to screen variables (e.g., catalyst loading, solvent, temperature). For example, vary equivalents of hydroxylamine and reaction time to maximize yield while minimizing side products. Use ANOVA to identify significant factors and response surface methodology (RSM) for multi-variable optimization .

Q. What computational approaches predict reactivity or biological interactions of this compound?

  • Methodological Answer : Apply density functional theory (DFT) to model the electronic structure of the hydroxyimino group and pyridine ring. Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like enzymes or receptors. Use reaction path search algorithms (e.g., via ICReDD’s quantum chemical workflows) to explore regioselectivity in derivative synthesis .

Q. How to resolve contradictions between experimental spectral data and computational predictions?

  • Methodological Answer : Re-examine solvent effects in DFT calculations (e.g., using the SMD model for DMSO). Validate X-ray crystallography results against NMR data; discrepancies in bond lengths or angles may indicate dynamic effects in solution. For ambiguous NOESY correlations, perform variable-temperature NMR to assess conformational flexibility .

Q. What strategies enable synthesis of derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer : Modify the hydroxyimino group via reductive alkylation or substitution with electrophiles. Introduce substituents on the pyridine ring via Suzuki-Miyaura coupling. For SAR, synthesize analogs with variations in ester chain length or substitution patterns, as seen in thiadiazole-based pentanoates .

Q. How to assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Identify degradation products via LC-MS and propose mechanisms (e.g., hydrolysis of the ester group). Adjust storage to inert atmospheres or low temperatures if decomposition exceeds 5% .

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